N-(4-bromophenyl)-4-chloro-3-nitrobenzamide

CAS No.: 329941-08-4

Cat. No.: VC8605656

Molecular Formula: C13H8BrClN2O3

Molecular Weight: 355.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329941-08-4 |

|---|---|

| Molecular Formula | C13H8BrClN2O3 |

| Molecular Weight | 355.57 g/mol |

| IUPAC Name | N-(4-bromophenyl)-4-chloro-3-nitrobenzamide |

| Standard InChI | InChI=1S/C13H8BrClN2O3/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) |

| Standard InChI Key | YKJJAYNPRVJKGJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

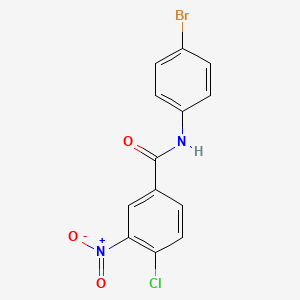

The systematic IUPAC name for this compound is N-(4-bromophenyl)-4-chloro-3-nitrobenzamide . Its molecular formula, , reflects the presence of 13 carbon atoms, 8 hydrogen atoms, and functional groups including a bromine atom, chlorine atom, nitro group, and amide linkage. The molecular weight of 355.57 g/mol aligns with its halogen-rich composition.

Structural Features and Stereoelectronic Properties

The compound’s structure comprises two aromatic rings connected by an amide bond (Fig. 1):

-

Ring A: A benzene ring substituted with a nitro group (-NO) at the meta position and a chlorine atom at the para position.

-

Ring B: A 4-bromophenyl group attached via the amide nitrogen.

The nitro group’s electron-withdrawing nature and the halogens’ inductive effects create a polarized electronic environment, enhancing the compound’s reactivity in nucleophilic aromatic substitution reactions .

Table 1: Key Structural Descriptors of N-(4-Bromophenyl)-4-chloro-3-nitrobenzamide

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 355.57 g/mol | |

| IUPAC Name | N-(4-bromophenyl)-4-chloro-3-nitrobenzamide | |

| SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N+[O-])Br | |

| InChIKey | YKJJAYNPRVJKGJ-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of N-(4-bromophenyl)-4-chloro-3-nitrobenzamide typically involves a two-step protocol:

-

Nitration of 4-chlorobenzoic Acid: Introduction of the nitro group at the meta position using a nitrating mixture (HNO/HSO).

-

Amide Coupling: Condensation of 4-chloro-3-nitrobenzoic acid with 4-bromoaniline using carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

The reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine (Fig. 2).

Optimization and Yield

-

Solvent Selection: Dichloromethane (DCM) is preferred due to its low polarity, which minimizes side reactions.

-

Catalyst: DMAP accelerates the reaction by stabilizing the transition state.

-

Yield: Reported yields range from 75–85% after purification via column chromatography .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H-NMR (400 MHz, DMSO-d):

-

C-NMR:

Infrared (IR) Spectroscopy

-

Strong absorption bands at:

| Technique | Key Signals | Assignment |

|---|---|---|

| H-NMR | δ 10.38 (s) | Amide NH |

| C-NMR | δ 165.6 | Carbonyl Carbon |

| IR | 1685 cm | Amide C=O Stretch |

Biological Activities and Mechanisms

Antitubercular Activity

Structural analogs of this compound, such as meta-amido bromophenols, exhibit potent activity against Mycobacterium tuberculosis H37Ra (MIC = 1.56–3.12 µg/mL) . The bromine and nitro groups are critical for disrupting mycobacterial cell wall synthesis .

Applications in Materials Science

Organic Electronics

The compound’s electron-deficient aromatic system makes it a candidate for n-type semiconductors in organic field-effect transistors (OFETs).

Coordination Chemistry

The amide and nitro groups can act as ligands for transition metals, enabling the synthesis of metal-organic frameworks (MOFs) with catalytic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume